molecular formula C13H15N3O3S B11039726 N-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-methylbenzenesulfonamide

N-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B11039726
M. Wt: 293.34 g/mol
InChI Key: QRNKQQRIBFTIQD-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a pyrimidine ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine-2-amine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
  • N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide

Uniqueness

N-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of a pyrimidine ring and a benzenesulfonamide group. This structure imparts distinct chemical properties and biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

N-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H15N3O3S/c1-8-4-6-11(7-5-8)20(18,19)16-13-14-10(3)9(2)12(17)15-13/h4-7H,1-3H3,(H2,14,15,16,17)

InChI Key

QRNKQQRIBFTIQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(C(=O)N2)C)C

Origin of Product

United States

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